Arotinolol hydrochloride, (S)-
Description
Historical Context of Beta-Adrenergic Receptor Modulators
The journey of beta-adrenergic receptor modulators, commonly known as beta-blockers, marks a significant milestone in cardiovascular pharmacology. The concept of adrenergic receptors was first proposed by Raymond P. Ahlquist in 1948, who distinguished between alpha- and beta-adrenoceptors based on their different responses to catecholamine drugs. wikipedia.org This foundational work paved the way for the targeted development of drugs that could modulate these receptors.
In the early 1960s, Sir James Black and his team at Imperial Chemical Industries (ICI) in Great Britain spearheaded the development of the first clinically significant beta-blockers. wikipedia.orgrevespcardiol.org Their research was driven by the goal of creating a drug to alleviate the symptoms of angina pectoris by reducing the heart's oxygen demand. wikipedia.org This led to the synthesis of pronethalol and subsequently propranolol (B1214883), the latter of which became a cornerstone in the treatment of angina and other cardiovascular conditions. wikipedia.orgnih.gov Propranolol, a non-selective beta-blocker, demonstrated higher potency and fewer side effects than its predecessor. wikipedia.org
The development of beta-blockers has since evolved through several generations, each characterized by improved receptor selectivity and additional pharmacological properties. revespcardiol.org Arotinolol (B125393), developed in Japan, emerged as a compound with both beta- and alpha-adrenergic blocking activities. ontosight.aidrugbank.comwikipedia.org This dual action represented a further refinement in the therapeutic approach to conditions like hypertension. ontosight.ai
Enantiomeric Significance in Pharmaceutical Science
The principle of chirality, where a molecule is non-superimposable on its mirror image, is of paramount importance in pharmacology. These mirror-image forms, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. nih.gov For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.govntnu.no
In the class of beta-blockers, this stereoselectivity is a well-established phenomenon. The beta-blocking activity of most of these drugs resides predominantly in the (S)- or (-)-enantiomer. mdpi.comchapman.edu For instance, the (S)-enantiomer of propranolol is approximately 100 times more potent in its beta-blocking action than the (R)-enantiomer. nih.gov This significant difference in activity underscores the importance of studying individual enantiomers to optimize therapeutic outcomes and minimize potential risks. ntnu.no
Arotinolol is a chiral compound, and its pharmacokinetic properties are highly dependent on its stereochemistry. drugbank.comnih.gov The two enantiomers of arotinolol display distinct behaviors in the body, from protein binding to metabolism and excretion. drugbank.comvulcanchem.com
Rationale for Dedicated Academic Research on (S)-Arotinolol Hydrochloride
The distinct pharmacological profile of the (S)-enantiomer of arotinolol provides a strong rationale for its focused academic investigation. Research has indicated that the (S)-enantiomer is the primary contributor to the beta-blocking effects of arotinolol. mdpi.com This is consistent with the general observation for many beta-blockers where the (S)-configuration is crucial for potent interaction with beta-adrenergic receptors. ntnu.nochapman.edu
Furthermore, the enantiomers of arotinolol exhibit different pharmacokinetic characteristics. For instance, the (S)-enantiomer is highly retained in red blood cells, and its binding to serum proteins differs from that of the (R)-enantiomer. drugbank.comvulcanchem.com The (S)-enantiomer is metabolized, whereas the (R)-enantiomer is largely excreted unchanged. drugbank.comnih.gov These differences highlight the necessity of studying the (S)-enantiomer in isolation to fully understand its therapeutic potential and disposition in the body.
Dedicated research on (S)-Arotinolol hydrochloride allows for a more precise characterization of its efficacy and mechanism of action, unclouded by the effects of the (R)-enantiomer. This can lead to the development of more targeted therapies with potentially improved efficacy and a better safety profile.
Scope and Objectives of the Research Outline
The scope of this article is to provide a comprehensive overview of the existing academic research specifically focused on (S)-Arotinolol hydrochloride. The primary objectives are to:
Summarize the historical development of beta-blockers and the emergence of arotinolol.
Elucidate the critical role of stereochemistry in the pharmacology of beta-blockers, with a specific focus on arotinolol.
Detail the specific research findings related to the pharmacokinetics and pharmacodynamics of (S)-Arotinolol hydrochloride.
Present key data in a clear and accessible format through the use of interactive tables.
This article will adhere strictly to the outlined topics, providing a detailed and scientifically accurate account of the research dedicated to this specific chemical entity.
Detailed Research Findings
The following table summarizes key research findings related to the pharmacological properties and actions of arotinolol, with a focus on its stereospecific characteristics where available.
| Research Area | Finding |
| Receptor Binding | Arotinolol demonstrates high affinity for both β1- and β2-adrenergic receptors, and a moderate affinity for α1-adrenergic receptors. drugbank.comvulcanchem.com Radioligand studies have shown a higher affinity for β-receptors compared to α-receptors. drugbank.com |
| Pharmacodynamics | Arotinolol lacks intrinsic sympathomimetic activity. drugbank.com It produces vasodilation, which is primarily mediated by its α1-blocking property. drugbank.com In preclinical models, it has shown acute bradycardiac and antihypertensive activity. drugbank.comnih.gov |
| Stereospecific Pharmacokinetics | The pharmacokinetics of arotinolol are stereospecific. The (S)-enantiomer is highly retained in red blood cells. drugbank.comvulcanchem.com The (S)-enantiomer is metabolized, while the (R)-enantiomer is excreted largely unchanged. drugbank.comnih.gov |
| Protein Binding | Arotinolol is highly bound to serum proteins. The protein binding is stereospecific, with the R-enantiomer showing 95.3% binding and the S-enantiomer showing 84.5% binding. drugbank.comvulcanchem.com This stereospecificity is thought to be related to α1-acid glycoprotein (B1211001). drugbank.com |
| Clinical Efficacy | Arotinolol has been shown to be effective in treating essential hypertension and essential tremor. wikipedia.orgnih.gov It has also been studied for its potential therapeutic effects in chronic heart failure and in reducing tremor in animal models of Parkinson's disease. nih.govnih.gov |
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAXBZYUXLDRD-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101540-26-5 | |
| Record name | Arotinolol hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101540265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AROTINOLOL HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX47K0HTP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Stereoselective Production of S Arotinolol Hydrochloride
Strategies for Asymmetric Synthesis of Arotinolol (B125393) Stereoisomers
While specific literature detailing the asymmetric synthesis of (S)-Arotinolol is not extensively available, established methodologies for the synthesis of structurally similar beta-blockers, such as propranolol (B1214883) and atenolol (B1665814), provide a strong basis for potential synthetic routes. These strategies focus on the stereoselective formation of the chiral secondary alcohol in the propanolamine (B44665) side chain.
Chiral Catalyst-Mediated Enantioselective Routes
The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a powerful tool in asymmetric synthesis. For the synthesis of (S)-Arotinolol, a key step would be the asymmetric reduction of a prochiral ketone precursor.
Table 1: Potential Chiral Catalysts for Asymmetric Reduction
| Catalyst System | Reaction Type | Potential Application in (S)-Arotinolol Synthesis |
| Noyori's Ru-BINAP catalysts | Asymmetric Hydrogenation | Reduction of a ketone precursor to the corresponding (S)-alcohol. |
| Corey-Bakshi-Shibata (CBS) catalysts | Asymmetric Reduction | Borane-mediated reduction of a ketone to form the (S)-alcohol. |
| Chiral Salen-Co(III) complexes | Hydrolytic Kinetic Resolution | Resolution of a terminal epoxide, a key intermediate in the synthesis of the propanolamine side chain. nih.govresearchgate.net |
For instance, a synthetic approach could involve the preparation of a ketone intermediate, which is then subjected to asymmetric hydrogenation using a chiral ruthenium-BINAP catalyst. This method has been successfully employed in the synthesis of other beta-blockers, offering high enantiomeric excess (ee). Similarly, the CBS reduction, which utilizes a chiral oxazaborolidine catalyst, is another well-established method for the enantioselective reduction of ketones to alcohols.
Another relevant strategy is the hydrolytic kinetic resolution of a terminal epoxide intermediate. In the synthesis of (S)-atenolol, an (R,R)-salen-Co(III) complex has been used for the efficient resolution of a terminal epoxide, leading to the desired enantiomerically pure intermediate. nih.govresearchgate.net This approach could be adapted for the synthesis of (S)-Arotinolol.
Chiral Auxiliary Approaches in Arotinolol Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.
A potential strategy for the synthesis of (S)-Arotinolol using a chiral auxiliary could involve the attachment of a chiral auxiliary to a precursor molecule to direct the stereoselective introduction of the hydroxyl group. For example, an achiral ketone could be converted into a chiral enolate by the use of a chiral base, and then this enolate could be reacted with an electrophile.
While direct applications of chiral auxiliaries in the synthesis of Arotinolol are not documented, the synthesis of other chiral beta-blockers has utilized this approach. For example, the synthesis of (S)-propranolol has been achieved from D-mannitol, a chiral starting material derived from the chiral pool.
Diastereoselective Synthesis of Precursors
Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains a chiral center, leading to the preferential formation of one diastereomer over another. This strategy can be employed to synthesize precursors for (S)-Arotinolol.
A plausible route could involve the use of a chiral starting material that directs the stereochemistry of subsequent reactions. For example, a chiral aldehyde or ketone could be used as a precursor, and the addition of a nucleophile to the carbonyl group would proceed with a certain degree of diastereoselectivity, influenced by the existing stereocenter.
Enantiomeric Resolution Techniques for Arotinolol Hydrochloride
The separation of a racemic mixture of Arotinolol into its individual enantiomers is a common and practical approach to obtain the pure (S)-enantiomer.
Classical Resolution Methods
Classical resolution involves the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by techniques such as crystallization. wikipedia.org This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.
Chromatographic Chiral Separation at Preparative Scale
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers and can be scaled up for preparative purposes. nih.gov For arotinolol, several studies have reported successful enantioseparation using polysaccharide-based and macrocyclic antibiotic-based CSPs.
Table 2: Chromatographic Conditions for the Enantioseparation of Arotinolol
| Chiral Stationary Phase | Mobile Phase | Detection |
| Chirobiotic V (Vancomycin-based) | Methanol (B129727)/Acetic Acid/Triethylamine | UV |
| Chirobiotic T (Teicoplanin-based) | Methanol/Acetic Acid/Triethylamine | UV |
Macrocyclic antibiotic-based CSPs, such as those based on vancomycin (B549263) (Chirobiotic V) and teicoplanin (Chirobiotic T), have proven to be particularly effective for the resolution of arotinolol enantiomers. The separation mechanism on these phases is complex, involving multiple interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion in the macrocyclic cavity. The mobile phase composition, particularly the concentration of acidic and basic modifiers, plays a critical role in achieving optimal separation. These HPLC methods can be scaled up from analytical to preparative scale to isolate significant quantities of the (S)-Arotinolol enantiomer.
Optimization of Reaction Conditions and Yield for (S)-Arotinolol Hydrochloride Synthesis
The synthesis of Arotinolol hydrochloride involves a multi-step process that has been the subject of optimization to enhance yield, purity, and process efficiency. Research has focused on refining parameters such as solvent choice, reaction temperature, and reactant ratios to achieve a more commercially viable and reliable manufacturing process.
Key optimized steps in a documented synthesis include: google.com
Epoxide Ring Opening: The intermediate 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole is reacted with tert-butylamine (B42293) in absolute ethanol (B145695). This step is critical for forming the core arotinolol structure.
Reaction Conditions: The mixture is refluxed at a controlled temperature of 70-75°C for approximately 14 hours to ensure the completion of the reaction.
Isolation of Arotinolol Base: Following the reaction, the ethanol is removed, and the residue is treated with acetone (B3395972) and toluene (B28343) to precipitate and purify the arotinolol free base.
Salt Formation: The purified arotinolol is dissolved in dimethyl sulfoxide, and concentrated hydrochloric acid is added to precipitate the final Arotinolol hydrochloride salt.
Table 1: Optimized Reaction Conditions for Arotinolol Synthesis
| Parameter | Optimized Condition | Purpose/Outcome | Reference |
|---|---|---|---|
| Reactants | 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole and tert-butylamine | Formation of the Arotinolol base via epoxide ring opening. | google.com |
| Solvent | Absolute Ethanol | Serves as the reaction medium for the ring-opening reaction. | google.com |
| Temperature | 70-75°C (Reflux) | Ensures an adequate reaction rate for the nucleophilic addition. | google.com |
| Reaction Time | 14 hours | Drives the reaction to completion. | google.com |
| Purification Solvents | Acetone, Toluene | Used for precipitation and purification of the Arotinolol free base. | google.com |
| Final Yield (HCl Salt) | 46-50% | Represents a high overall process yield. | google.com |
| Final Purity (HCl Salt) | 99.7-99.95% | Meets high pharmaceutical quality standards. | google.com |
Investigation of Impurity Profiles Arising from Synthetic Pathways
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of the final drug product. For (S)-Arotinolol hydrochloride, the identification and characterization of impurities are essential for controlling the manufacturing process and meeting regulatory requirements. Impurities can originate from starting materials, intermediates, side reactions, or degradation of the active pharmaceutical ingredient (API).
Forced degradation studies are employed to understand the stability of arotinolol and identify potential degradation products. Studies have shown that arotinolol is stable in 0.1 M HCl but experiences approximately 20.90% hydrolysis in 1 M HCl over seven days. The compound is particularly labile to oxidation, showing complete degradation when exposed to hydrogen peroxide. This information is vital for establishing appropriate storage and handling conditions.
Analytical techniques, particularly high-performance liquid chromatography (HPLC), are fundamental in separating and quantifying these impurities. Chiral chromatography, using columns such as a Chirobiotic V, has been successfully used to resolve the enantiomers of arotinolol from its degradation products. researchgate.net
Specific process-related impurities have been identified and characterized. These include:
Arotinolol Impurity 6: Identified as a mixture of the keto and enol tautomers, with the IUPAC name 5-(2-((3-(tert-butylamino)-2-oxopropyl)thio)thiazol-4-yl)thiophene-2-carboxamide and 5-(2-((3-(tert-butylamino)-2-hydroxyprop-1-en-1-yl)thio)thiazol-4-yl)thiophene-2-carboxamide. veeprho.com
Arotinolol Impurity 14: Characterized as 5-[2-(3-chloro-2-hydroxypropyl)sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide. nih.gov This impurity likely arises from an alternative ring-opening of the epoxide precursor by a chloride ion.
Table 2: Identified Impurities of Arotinolol
| Impurity Name | IUPAC Name | Potential Origin | Reference |
|---|---|---|---|
| Arotinolol Impurity 6 (HCl Salt) | 5-(2-((3-(tert-butylamino)-2-oxopropyl)thio)thiazol-4-yl)thiophene-2-carboxamide and 5-(2-((3-(tert-butylamino)-2-hydroxyprop-1-en-1-yl)thio)thiazol-4-yl)thiophene-2-carboxamide, hydrochloride (1:1) | Side reaction or degradation product (keto-enol tautomers). | veeprho.com |
| Arotinolol Impurity 14 | 5-[2-(3-chloro-2-hydroxypropyl)sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide | Side reaction involving the epoxide intermediate and a chloride source. | nih.gov |
Green Chemistry Principles in (S)-Arotinolol Hydrochloride Manufacturing Research
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, reduce waste, and improve the sustainability of manufacturing processes. cas.orgexplorationpub.com Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. astrazeneca.com While specific research on applying green chemistry to (S)-Arotinolol hydrochloride synthesis is not extensively published, the principles can be applied to its known manufacturing pathways to identify areas for future research and improvement.
The 12 principles of green chemistry provide a framework for this analysis: astrazeneca.com
Waste Prevention: The optimized synthesis of arotinolol achieves a yield of 46-50%, which, while good, still generates a significant amount of material that does not end up in the final product. Research could focus on catalytic methods or process intensification to further increase yield and reduce waste.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. cas.org Analyzing the atom economy of the current arotinolol synthesis could reveal inefficiencies and guide the design of alternative pathways.
Safer Solvents and Auxiliaries: The current process uses solvents like toluene, acetone, and dimethyl sulfoxide. google.com While ethanol is a greener solvent, research could explore replacing the others with more benign alternatives. A notable area of research in pharmaceutical synthesis is the use of deep eutectic solvents (DES), which have been successfully used in the sustainable synthesis of another beta-blocker, atenolol, eliminating the need for harmful volatile organic compounds (VOCs). nih.gov
Energy Efficiency: The refluxing step at 70-75°C for 14 hours is energy-intensive. google.com Research into alternative energy sources, such as microwave irradiation or mechanochemical synthesis (ball milling), could drastically reduce reaction times and energy consumption, as seen in the synthesis of other active pharmaceutical ingredients. mdpi.com
Use of Catalysis: The current synthesis relies on stoichiometric reagents. The development of a catalytic enantioselective synthesis would be a significant green advancement, reducing waste and improving efficiency.
Future research could focus on developing a novel synthesis for (S)-Arotinolol hydrochloride that incorporates these principles, potentially through biocatalysis, flow chemistry, or the use of greener solvent systems, thereby enhancing the sustainability of its production.
Molecular and Cellular Pharmacology of S Arotinolol Hydrochloride
Adrenergic Receptor Binding Kinetics and Thermodynamics
(S)-Arotinolol hydrochloride is a non-selective antagonist that exhibits high affinity for both β- and α1-adrenergic receptors. drugbank.compatsnap.com Radioligand binding studies have demonstrated its potent interaction with these key receptors involved in cardiovascular regulation. drugbank.commedchemexpress.com The affinity of arotinolol (B125393) for β-receptors has been shown to be higher than its affinity for α-receptors. drugbank.com Specifically, research indicates that the α-adrenoceptor blockade potency of arotinolol is approximately one-eighth of its β-adrenoceptor blockade potency. nih.gov
(S)-Arotinolol hydrochloride demonstrates a very high affinity for the β1-adrenergic receptor. In competitive binding assays using radiolabeled ligands on rat cerebral cortical membranes, arotinolol hydrochloride displayed a pKi value of 9.74 for the β1-adrenoceptor. medchemexpress.commedchemexpress.comtargetmol.com This high pKi value indicates a strong binding affinity at the nanomolar level, characteristic of a potent β1-blocking agent.
Similar to its interaction with β1-receptors, (S)-Arotinolol hydrochloride also binds potently to the β2-adrenergic receptor. Radioligand binding studies have determined a pKi value of 9.26 for arotinolol at β2-adrenoceptors in rat cerebral cortical membranes. medchemexpress.commedchemexpress.comtargetmol.com A comparison of the pKi values for β1 (9.74) and β2 (9.26) receptors suggests that the compound is non-selective, with only a slight preference for the β1 subtype. medchemexpress.commedchemexpress.com
In addition to its potent β-adrenergic blockade, (S)-Arotinolol hydrochloride is also an effective antagonist at α1-adrenergic receptors. drugbank.comnih.gov This dual receptor antagonism is a key feature of its pharmacological profile. patsnap.comnih.gov While specific pKi values from competitive binding assays are not as commonly cited as for its β-receptor activity, functional studies confirm a significant α-blocking effect. nih.govnih.gov Studies in normotensive and hypertensive subjects have shown that arotinolol competitively antagonizes the pressor responses induced by α1-agonists like noradrenaline. nih.gov Its vasorelaxant properties are considered to be primarily mediated by this α1-blocking activity. drugbank.comnih.gov
Table 1: Adrenergic Receptor Binding Affinities of Arotinolol Hydrochloride
| Receptor Subtype | pKi Value | Tissue/Preparation |
|---|---|---|
| β1-Adrenergic | 9.74 | Rat Cerebral Cortical Membranes |
| β2-Adrenergic | 9.26 | Rat Cerebral Cortical Membranes |
| α1-Adrenergic | Potent Antagonist | Functional Studies (e.g., Dog Coronary Artery) |
Data sourced from multiple studies. medchemexpress.commedchemexpress.comtargetmol.comnih.gov
Intrinsic Sympathomimetic Activity (ISA) Characterization at the Molecular Level
Intrinsic sympathomimetic activity (ISA) refers to the capacity of a β-blocker to exert partial agonist effects, thereby weakly stimulating the β-adrenergic receptor in addition to its primary antagonist action. taylorandfrancis.com Preclinical pharmacological studies have consistently characterized (S)-Arotinolol hydrochloride as a pure antagonist, demonstrating a lack of intrinsic sympathomimetic activity. drugbank.comnih.gov This indicates that at the molecular level, the binding of arotinolol to the β-adrenergic receptor does not induce the conformational change necessary to initiate a partial activation of the downstream signaling cascade. Unlike β-blockers with ISA, arotinolol does not cause a modest stimulation of the receptor, which ensures a more complete blockade of catecholamine effects. drugbank.comnih.gov
Post-Receptor Signaling Transduction Pathways Modulation
As a competitive antagonist at adrenergic receptors, (S)-Arotinolol hydrochloride modulates post-receptor signaling pathways by preventing their activation by endogenous agonists like epinephrine (B1671497) and norepinephrine. patsnap.com Its mechanism of action is rooted in its ability to occupy the receptor's binding site, thereby inhibiting the agonist-induced conformational changes that are essential for G-protein coupling and subsequent effector enzyme regulation. nih.govnih.gov
The β1- and β2-adrenergic receptors are classic G-protein-coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. biorxiv.org Activation of the Gs protein by an agonist leads to the stimulation of the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. nih.gov By binding to β1- and β2-receptors without activating them, (S)-Arotinolol hydrochloride acts as an antagonist, preventing the coupling and activation of Gs. nih.gov This inhibitory action directly blocks the agonist-mediated stimulation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and dampening the subsequent cellular responses, such as increased heart rate and contractility. patsnap.com
Conversely, α1-adrenergic receptors couple to Gq/11 proteins. amegroups.cn Activation of this pathway stimulates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mediate cellular effects like smooth muscle contraction. By blocking the α1-receptor, arotinolol prevents the coupling of Gq/11, thereby inhibiting this signaling cascade. drugbank.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (S)-Arotinolol hydrochloride |
| Arotinolol |
| Epinephrine |
Cyclic AMP (cAMP) Modulation and Downstream Effects
(S)-Arotinolol hydrochloride functions as a non-selective beta-adrenergic antagonist. patsnap.com Its mechanism of action at the cellular level is primarily centered on its ability to block β1- and β2-adrenergic receptors. nih.govmedchemexpress.com These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like adrenaline and noradrenaline, activate the enzyme adenylyl cyclase. uniroma1.it The primary function of adenylyl cyclase is to catalyze the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine 3',5'-monophosphate (cAMP). frontiersin.org
By blocking these beta-receptors, (S)-Arotinolol hydrochloride prevents their activation by endogenous agonists. This inhibitory action leads to a reduction in the activity of adenylyl cyclase, resulting in decreased intracellular production of cAMP. patsnap.comuniroma1.it Since cAMP is a critical second messenger in numerous signaling pathways, its modulation has significant downstream consequences. frontiersin.orgnih.gov
One of the principal downstream effectors of cAMP is Protein Kinase A (PKA). frontiersin.org A reduction in cAMP levels leads to decreased activation of PKA. In cardiac myocytes, for instance, PKA normally phosphorylates several key proteins involved in cardiac contractility and heart rate. nih.gov Therefore, the attenuation of PKA activity by (S)-Arotinolol hydrochloride's action results in reduced phosphorylation of these target proteins, contributing to a decrease in cardiac output and heart rate. patsnap.com This cascade of events, initiated by receptor blockade and culminating in altered protein phosphorylation, is central to the pharmacological effect of the compound.
Ion Channel Interactions in Excitable Cells (In Vitro)
The interaction of (S)-Arotinolol hydrochloride with ion channels in excitable cells is largely an indirect consequence of its primary action on adrenergic receptors and subsequent cAMP modulation. Ion channels are crucial for controlling the electrical potential across cellular membranes in tissues like the heart and neurons. cellphysiolbiochem.com
In cardiac cells, cAMP signaling plays a vital role in regulating the function of L-type calcium channels (LTCCs). frontiersin.org The activation of these channels is a key step in excitation-contraction coupling. frontiersin.org When PKA is activated by cAMP, it phosphorylates LTCCs, which increases their probability of opening and enhances the influx of calcium ions (Ca2+) into the cell. nih.gov This increased calcium influx triggers a larger release of calcium from the sarcoplasmic reticulum, leading to stronger muscle contraction. nih.gov
Given that (S)-Arotinolol hydrochloride decreases intracellular cAMP levels and subsequent PKA activity, it indirectly leads to reduced phosphorylation of LTCCs. This results in a decreased influx of extracellular calcium, contributing to the compound's effects on cardiac contractility. patsnap.comfrontiersin.org While direct binding studies of (S)-Arotinolol hydrochloride to specific ion channels are not extensively detailed in the available literature, its modulatory effect on ion channel function via the β-adrenergic-cAMP-PKA signaling pathway is a well-understood mechanism for beta-blockers.
Receptor Desensitization and Downregulation Research in Cultured Cells
Prolonged or excessive stimulation of G-protein coupled receptors, including β-adrenergic receptors, by agonists typically leads to two adaptive phenomena: desensitization and downregulation. nih.govfrontiersin.org Desensitization, a rapid process, involves the uncoupling of the receptor from its G-protein, often mediated by receptor phosphorylation, which curtails the signaling cascade. uniroma1.it Downregulation is a slower, long-term process characterized by a decrease in the total number of receptors on the cell surface due to their internalization and subsequent degradation in lysosomes. frontiersin.orgresearchgate.net
As a β-adrenergic antagonist, (S)-Arotinolol hydrochloride is expected to counteract these processes. By blocking the receptor, it prevents the agonist-induced conformational changes that trigger desensitization and downregulation. uniroma1.it In in vitro studies using cultured cells, treatment with other β-blockers has been shown to reverse agonist-induced β2-AR downregulation, restoring receptor density on the cell surface. uniroma1.it Chronic treatment with an antagonist can protect the receptor population from overstimulation.
While specific research focusing on (S)-Arotinolol hydrochloride's effects on receptor desensitization and downregulation in cultured cells is limited, its function as a competitive antagonist implies it would prevent or reverse the loss of receptor responsiveness and density associated with chronic agonist exposure. nih.gov This action is a hallmark of adrenergic antagonists and contributes to their therapeutic profiles.
Investigation of Non-Adrenergic Receptor Interactions (e.g., Serotonin (B10506) Receptors)
Beyond its primary activity at α- and β-adrenergic receptors, research has shown that arotinolol interacts with other receptor systems. medchemexpress.commedchemexpress.com Specifically, it demonstrates a notable affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors. medchemexpress.commedchemexpress.com Radioligand binding assays have been employed to determine the binding profile of arotinolol across different receptor subtypes.
In vitro studies have demonstrated that arotinolol hydrochloride can inhibit the binding of the radioligand 125I-iodocyanopindolol (125I-ICYP) to 5-HT1B serotonergic receptor sites. medchemexpress.commedchemexpress.com This indicates that arotinolol acts as a ligand at these receptors. The binding affinity of arotinolol for various receptors has been quantified using the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value signifies a stronger binding affinity.
| Receptor Subtype | Reported pKi Value | Reference |
|---|---|---|
| β1-Adrenergic Receptor | 9.74 | medchemexpress.commedchemexpress.com |
| β2-Adrenergic Receptor | 9.26 | medchemexpress.commedchemexpress.com |
| 5-HT1B Serotonergic Receptor | 7.97 - 8.16 | medchemexpress.commedchemexpress.com |
Preclinical Pharmacokinetic Research of S Arotinolol Hydrochloride
Absorption Kinetics and Mechanisms in In Vitro Models
The absorption of an orally administered drug is a key determinant of its bioavailability. In vitro models are instrumental in the early assessment of a drug's absorption characteristics, providing insights into its permeability across biological membranes and the potential involvement of transport proteins.
Permeability Across Biological Membranes (e.g., Caco-2 Cells)
The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the intestinal permeability of drug candidates. The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 cell monolayer.
Generally, compounds are classified based on their Papp values as having low, medium, or high permeability. These classifications help in predicting the in vivo absorption of a drug.
Table 1: General Classification of Drug Permeability based on Caco-2 Assays
| Permeability Class | Apparent Permeability (Papp) (cm/s) |
| High | > 1.0 x 10⁻⁵ |
| Medium | 1.0 x 10⁻⁶ to 1.0 x 10⁻⁵ |
| Low | < 1.0 x 10⁻⁶ |
Note: This table represents a general classification and specific thresholds may vary between laboratories.
Role of Efflux and Uptake Transporters (e.g., P-glycoprotein)
Studies have investigated the interaction of various beta-blockers with P-gp. For example, bisoprolol (B1195378) and carvedilol (B1668590) have been identified as substrates of P-gp, while propranolol (B1214883) and carvedilol have been shown to inhibit P-gp-mediated transport. nih.gov However, specific studies characterizing (S)-Arotinolol hydrochloride as a substrate or inhibitor of P-gp or other uptake transporters are not extensively documented in publicly available literature. The potential for P-gp-mediated efflux is an important consideration in the preclinical evaluation of (S)-Arotinolol hydrochloride, as it could influence its absorption and tissue distribution, including penetration into the central nervous system. nih.gov
Distribution Studies in Animal Models
Following absorption, a drug is distributed throughout the body via the systemic circulation. Distribution studies in animal models are essential to understand where the drug accumulates and to what extent it binds to plasma proteins.
Tissue Distribution Profiling (e.g., Eye, Heart, Liver, Kidney)
Preclinical studies have shown that arotinolol (B125393) is distributed from the plasma to various organs. The highest concentrations are typically found in the liver, followed by the lungs, and then the heart. nih.gov The distribution to the liver has been noted to be independent of the stereochemistry of the molecule. nih.gov
While specific quantitative data on the tissue distribution of (S)-Arotinolol hydrochloride in the eye and kidney is limited, studies on other beta-blockers in rats have provided insights into their distribution patterns. For instance, after intravenous administration, some beta-blockers have been shown to accumulate in the lungs, with tissue-to-plasma ratios of approximately ten in the heart, kidneys, and liver. frontiersin.org Such data can provide a comparative basis for estimating the potential distribution of (S)-Arotinolol hydrochloride. A study in spontaneously hypertensive rats treated with arotinolol for eight weeks showed a reduction in aortic collagen deposition, suggesting vascular tissue penetration and effect. plos.org
Table 2: Illustrative Tissue Distribution of a Beta-Blocker in Rats (Example)
| Tissue | Tissue-to-Plasma Concentration Ratio |
| Lung | High |
| Liver | ~10 |
| Kidney | ~10 |
| Heart | ~10 |
Note: This table is for illustrative purposes based on data from other beta-blockers and may not be directly representative of (S)-Arotinolol hydrochloride.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as generally only the unbound fraction of the drug is pharmacologically active and available for distribution and elimination.
(S)-Arotinolol hydrochloride exhibits stereoselective plasma protein binding. The S-enantiomer is reported to be 84.5% bound to serum proteins. nih.gov This binding is thought to be primarily to α1-acid glycoprotein (B1211001) (AAG), a plasma protein that often binds to basic and neutral drugs. nih.govchromsoc.jp In contrast, the R-enantiomer shows a higher degree of plasma protein binding at 95.3%. nih.gov The S-enantiomer is also noted to be highly retained in red blood cells. nih.gov
Table 3: Plasma Protein Binding of Arotinolol Enantiomers
| Enantiomer | Plasma Protein Binding (%) |
| (S)-Arotinolol | 84.5% |
| (R)-Arotinolol | 95.3% |
Metabolism Pathways and Metabolite Identification in Animal Models
Drug metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. Understanding the metabolic pathways and identifying the major metabolites are crucial for assessing the drug's clearance and potential for drug-drug interactions.
The metabolism of arotinolol is stereospecific. The S-enantiomer undergoes metabolism, whereas the R-enantiomer is largely eliminated from the body unchanged in the urine. nih.gov One of the main metabolites of arotinolol has been identified as AC-623. nih.gov Studies in rat kidney cortical slices have shown that both arotinolol and its metabolite AC-623 can inhibit isoproterenol-stimulated renin release, indicating that the metabolite may also possess pharmacological activity. nih.gov
While the specific metabolic pathways for (S)-Arotinolol hydrochloride are not fully elucidated in the available literature, the metabolism of other beta-blockers often involves phase I reactions, such as hydroxylation, followed by phase II conjugation reactions, such as glucuronidation or sulfation. conicet.gov.ar It is plausible that (S)-Arotinolol hydrochloride follows similar metabolic routes.
Cytochrome P450 (CYP) Isoform Involvement in Biotransformation
The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolic reactions for a vast number of xenobiotics. longdom.org These enzymes, located predominantly in the liver, introduce or expose functional groups on a parent compound, preparing it for subsequent metabolic steps. longdom.orgresearchgate.netderangedphysiology.com The specific CYP isoforms responsible for the biotransformation of (S)-Arotinolol hydrochloride have not been extensively detailed in publicly available literature. Generally, drugs containing aromatic rings and alkyl side chains, such as arotinolol, are potential substrates for several CYP isoforms, including but not limited to CYP2D6 and CYP3A4, which are known to metabolize many beta-adrenergic antagonists. However, without specific in-vitro studies using human or animal liver microsomes and selective CYP inhibitors, the precise contribution of each isoform to the metabolism of (S)-Arotinolol hydrochloride remains to be elucidated.
Phase I and Phase II Metabolic Reactions
Drug metabolism is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which work to increase the polarity and water solubility of a compound, thereby facilitating its excretion. longdom.orgresearchgate.netderangedphysiology.com
Phase I Reactions: These reactions involve oxidation, reduction, and hydrolysis. longdom.orgderangedphysiology.com Based on the chemical structure of (S)-Arotinolol hydrochloride, which features a secondary alcohol and aromatic thiophene (B33073) and thiazole (B1198619) rings, oxidative metabolism is a probable pathway. nih.gov Likely Phase I reactions would include hydroxylation of the aromatic rings or oxidation of the secondary alcohol group.
Phase II Reactions: Following Phase I modifications, or for parent drugs already possessing a suitable functional group, Phase II reactions conjugate the molecule with endogenous substrates. longdom.org Common conjugation reactions include glucuronidation, sulfation, and acetylation. The hydroxyl group on the propanolamine (B44665) side chain of (S)-Arotinolol hydrochloride is a prime candidate for glucuronidation or sulfation, which would significantly increase its water solubility for renal elimination.
Identification and Characterization of Major and Minor Metabolites
Excretion Pathways in Animal Models
The elimination of a drug and its metabolites from the body is primarily achieved through renal (urine) and/or hepatobiliary (bile/feces) excretion. The dominant pathway is determined by the physicochemical properties of the molecules, such as molecular weight, polarity, and lipophilicity.
Renal Clearance Mechanisms and Dynamics
Renal clearance is the net result of three processes within the nephron: glomerular filtration, active tubular secretion, and passive tubular reabsorption. nih.gov Preclinical studies in dogs have investigated the renal hemodynamic effects of arotinolol, noting that it can suppress adrenergically induced renin release and renal vasoconstriction. nih.gov While this demonstrates a pharmacodynamic effect on the kidney, specific pharmacokinetic data on the mechanisms and rate of renal clearance for (S)-Arotinolol hydrochloride are sparse. It is plausible that the parent compound and its more polar metabolites are eliminated via urine, a common pathway for beta-blockers. However, quantitative data from animal balance studies detailing the percentage of the administered dose recovered in urine is not available.
Biliary Excretion and Enterohepatic Recirculation
Biliary excretion is a significant elimination route for many compounds, particularly larger molecules and their conjugated metabolites, which are actively transported from hepatocytes into the bile. unc.edumdpi.com These compounds are then eliminated in the feces. For some drugs, metabolites excreted in the bile can be hydrolyzed by intestinal enzymes back to the parent drug, which is then reabsorbed into circulation. nih.gov This process, known as enterohepatic recirculation, can prolong the drug's half-life.
Preclinical Pharmacodynamic Research of S Arotinolol Hydrochloride in Vitro and Animal Models
Cardiovascular System Pharmacodynamics in Animal Models
Preclinical studies in various animal models, including dogs and rats, have established the significant impact of (S)-Arotinolol hydrochloride on cardiovascular hemodynamics. The compound's dual adrenergic receptor antagonism—blocking both β1/β2 and α1 receptors—underpins its primary mechanisms of action. nih.govnih.gov
Heart Rate and Contractility Modulation
In anesthetized dogs, (S)-Arotinolol hydrochloride demonstrates negative chronotropic and inotropic effects. Intravenous administration produces a dose-dependent decrease in both heart rate and the maximum rate of left ventricular pressure rise (LV dP/dt), an indicator of myocardial contractility. nih.gov This cardiac suppression is a hallmark of β-adrenoceptor blockade, which reduces the sympathetic nervous system's influence on the heart.
The β-blocking activity was further substantiated in experiments where arotinolol (B125393) significantly inhibited the heart rate and blood pressure responses induced by the β-agonist isoproterenol. nih.gov Preclinical studies have confirmed that arotinolol lacks intrinsic sympathomimetic activity. nih.gov The reduction in heart rate and contractility lowers myocardial oxygen consumption, a key therapeutic target in ischemic heart conditions. nih.gov
| Parameter | Effect | Dose Range | Animal Model |
|---|---|---|---|
| Heart Rate | Dose-dependent decrease | 1 µg/kg - 3 mg/kg | Anesthetized Dog |
| Cardiac Contractility (LV dP/dt) | Dose-dependent decrease | 1 µg/kg - 3 mg/kg | Anesthetized Dog |
| Cardiac Output | Dose-dependent decrease | 1 µg/kg - 3 mg/kg | Anesthetized Dog |
Vascular Resistance and Blood Pressure Regulation Mechanisms
The primary mechanism for blood pressure regulation by (S)-Arotinolol hydrochloride is a combination of reduced cardiac output via β-blockade and modulation of peripheral vascular resistance through α1-blockade. nih.gov In animal models such as spontaneously hypertensive rats (SHR), arotinolol produces a definitive antihypertensive effect. nih.gov
| Receptor | Effect | Finding | Model System |
|---|---|---|---|
| β1-adrenoceptor | High Affinity Binding | Potent antagonism | In Vitro Radioligand Assay |
| β2-adrenoceptor | High Affinity Binding | Potent antagonism | In Vitro Radioligand Assay |
| α1-adrenoceptor | High Affinity Binding | Attenuated phenylephrine (B352888) pressor response | In Vitro / Anesthetized Dog |
Antiarrhythmic Mechanisms in Experimental Models
As a Class II antiarrhythmic agent (beta-blocker), the primary antiarrhythmic mechanism of (S)-Arotinolol hydrochloride is attributed to its antagonism of β-adrenergic receptors. In experimental animal models, arrhythmias are often induced by catecholamines like adrenaline (epinephrine) to simulate a state of heightened sympathetic activity. nih.gov Beta-blockers exert their antiarrhythmic effects by countering the arrhythmogenic actions of these catecholamines on the heart. msdvetmanual.com
The key mechanisms in animal models include:
Decreased Automaticity: By blocking β1-receptors in pacemaker cells of the sinoatrial (SA) and atrioventricular (AV) nodes, beta-blockers reduce the slope of phase 4 depolarization, thereby slowing the heart rate and suppressing ectopic pacemaker activity.
Prolonged Refractory Period of the AV Node: Beta-blockade slows conduction and increases the effective refractory period of the AV node, which is crucial for controlling the ventricular response rate in supraventricular tachycardias. msdvetmanual.com
Suppression of Catecholamine-Induced Afterdepolarizations: By preventing excessive cyclic AMP (cAMP) production and subsequent calcium overload within cardiomyocytes, beta-blockers can suppress the triggered activity that underlies certain ventricular arrhythmias.
While specific electrophysiological studies on arotinolol in established arrhythmia models like ouabain- or adrenaline-induced arrhythmias were not identified, its potent β-blocking properties suggest it functions via these established Class II mechanisms. nih.govnih.gov
Myocardial Ischemia and Reperfusion Injury Attenuation
Preclinical research demonstrates a cardioprotective role for (S)-Arotinolol hydrochloride in the context of myocardial ischemia. In an experimental model using anesthetized dogs with flow-limiting coronary stenosis, arotinolol was shown to significantly improve impaired regional myocardial function.
In this model, severe constriction of the left circumflex coronary artery led to a drastic reduction in myocardial segment shortening (%SS), a measure of regional contractility. Administration of arotinolol improved this dysfunction in the ischemic area. The mechanism for this improvement is primarily the reduction in myocardial oxygen demand, resulting from the compound's negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. nih.gov This allows the ischemic tissue to function more effectively with the limited oxygen supply available. Arotinolol achieved this cardioprotective effect without significantly altering blood flow to the ischemic region.
Ocular System Pharmacodynamics in Animal Models
The application of adrenergic antagonists for the management of elevated intraocular pressure (IOP) is well-established. Preclinical research in animal models has been crucial for elucidating the mechanisms involved.
Intraocular Pressure (IOP) Modulation Mechanisms
The primary mechanism by which beta-blockers lower IOP in animal models is by reducing the rate of aqueous humor production by the ciliary body. mdpi.com The ciliary epithelium contains β-adrenergic receptors which, when stimulated, are believed to increase aqueous humor secretion.
Experimental studies in various animal models, including rabbits and pigs, have confirmed this mechanism for the beta-blocker class. For instance, tonography studies in pigs demonstrated that the beta-blocker timolol (B1209231) caused a significant decrease in aqueous humor production. Similarly, studies in rabbits using telemetry to continuously measure IOP showed that timolol produced a sustained reduction in pressure, an effect attributed to its action on aqueous humor formation.
Aqueous Humor Dynamics Alterations
Preclinical research detailing the specific mechanisms by which (S)-Arotinolol hydrochloride alters aqueous humor dynamics in animal models is limited in publicly available scientific literature. As a beta-adrenergic antagonist, its ocular hypotensive effects are presumed to follow the class mechanism of reducing aqueous humor production.
Ocular Blood Flow Regulation
The direct effects of (S)-Arotinolol hydrochloride on the regulation of ocular blood flow in preclinical animal models have not been extensively characterized in the available literature. However, its pharmacodynamic profile as a non-selective alpha- and beta-adrenergic antagonist suggests a potential for complex interactions within the ocular vasculature.
Adrenergic receptors play a crucial role in regulating blood flow in the optic nerve head (ONH), choroid, and retina. In rabbits, studies using laser Doppler flowmetry have shown that non-selective beta-blockade with propranolol (B1214883) can lead to choroidal vasoconstriction, indicating a baseline level of beta-adrenergic-mediated vasodilator tone in the choroid nih.gov. Conversely, alpha-1 adrenergic blockade is associated with vasodilation. Given that (S)-Arotinolol hydrochloride possesses both alpha-1 and beta-blocking properties, its net effect on ocular blood flow would depend on the balance of these opposing actions on the vascular tone of the ONH and choroid.
One preclinical study in spontaneously hypertensive rats (SHR) investigated the systemic and regional hemodynamic effects of chronic arotinolol treatment nih.gov. This research found that during stress, arotinolol reduced myocardial and skeletal muscle blood flow and increased vascular resistance in splanchnic, renal, cerebral, and cutaneous territories nih.gov. However, this study did not specifically measure ocular blood flow, which is a critical parameter for understanding its effects in ophthalmological applications. Therefore, dedicated preclinical studies using techniques such as laser speckle flowgraphy in relevant animal models are needed to elucidate the specific impact of (S)-Arotinolol hydrochloride on ocular hemodynamics plos.orgmdpi.comarvojournals.org.
Central Nervous System (CNS) Effects in Animal Models
While direct preclinical studies evaluating the anxiolytic-like effects of (S)-Arotinolol hydrochloride in established animal models of anxiety are limited, its pharmacological profile suggests a potential role in modulating anxiety-related behaviors. Arotinolol is known to possess an affinity for serotonin (B10506) 5-HT1B receptors, which are implicated in the regulation of anxiety.
Animal models such as the elevated plus-maze (EPM) are standard for assessing the anxiolytic or anxiogenic potential of compounds nih.govsemanticscholar.org. In the EPM test, an increase in the time spent and the number of entries into the open, exposed arms is indicative of an anxiolytic-like effect. Preclinical studies have demonstrated that both agonists and antagonists of the 5-HT1B receptor can produce anxiolytic-like effects in rodent models, including the EPM and the Vogel conflict drinking test nih.gov.
Furthermore, other beta-blockers have been investigated for their CNS effects. For instance, direct injection of the beta-1 antagonist atenolol (B1665814) into the nucleus accumbens of rats subjected to restraint stress produced an anxiolytic-like effect in the EPM, characterized by an increase in time spent in and entries into the open arms researchgate.net. This suggests that beta-blockade within specific brain circuits can modulate anxiety. The combined beta-adrenergic and 5-HT1B receptor activity of (S)-Arotinolol hydrochloride provides a plausible mechanism through which it could exert anxiolytic-like effects, though this requires confirmation in dedicated animal behavioral studies.
There is no scientific literature available from preclinical animal studies to suggest that (S)-Arotinolol hydrochloride possesses antinociceptive (pain-relieving) activity. Standard screening for such effects typically employs models of acute thermal pain, such as the hot-plate and tail-flick tests, or models of persistent chemical-induced pain, like the formalin test aaem.plnih.gov. These tests are designed to detect centrally and peripherally acting analgesics. The absence of data for (S)-Arotinolol hydrochloride in these or other pain models, such as those for neuropathic pain, indicates that this is not a characterized area of its pharmacodynamic profile researchgate.netmdpi.com.
Effects on Glucose and Lipid Metabolism in Animal Models
Detailed preclinical studies in animal models specifically examining the effects of (S)-Arotinolol hydrochloride on glucose and lipid metabolism are not well-documented in the public domain. The development of metabolic syndrome, including dyslipidemia and insulin (B600854) resistance, is often studied in rodents using high-fat diet-induced obesity models nih.govresearchgate.net. Such models allow for the evaluation of a drug's impact on key metabolic parameters like fasting blood glucose, insulin levels, and lipid profiles oatext.combiorxiv.orgsyncrosome.com.
While it has been noted in clinical settings that arotinolol may have a more favorable metabolic profile compared to older, conventional beta-blockers, comprehensive preclinical data from animal models of diabetes or diet-induced obesity to support this and elucidate the underlying mechanisms is currently lacking.
Structure Activity Relationship Sar and Structure Property Relationship Spr Research
Molecular Modeling and Docking Studies with Adrenergic Receptors
Molecular modeling and docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to its receptor. While specific docking studies for (S)-Arotinolol are not extensively published, insights can be drawn from studies on other β-blockers and related heterocyclic compounds.
Docking simulations of β-blockers with β-adrenergic receptors typically show that the aryloxypropanolamine moiety plays a crucial role in binding. The interaction is characterized by several key features:
Hydrogen Bonding: The hydroxyl group on the propanolamine (B44665) side chain and the secondary amine are critical for forming hydrogen bonds with specific residues in the receptor's binding pocket, such as aspartic acid and asparagine residues. mdpi.com
Hydrophobic Interactions: The aromatic portion of the molecule, in the case of (S)-Arotinolol the substituted thiophene (B33073) and thiazole (B1198619) rings, engages in hydrophobic and van der Waals interactions with hydrophobic pockets within the receptor. nih.gov
Ionic Interactions: The protonated secondary amine in the side chain forms an ionic bond with a negatively charged amino acid residue, typically an aspartate, which is a highly conserved feature in the binding of catecholamines and β-blockers.
For (S)-Arotinolol, the thiophene and thiazole rings likely occupy the hydrophobic pocket of the adrenergic receptors. The presence of the carboxamide group on the thiophene ring may provide an additional point of interaction through hydrogen bonding, potentially influencing its affinity and selectivity profile.
Table 1: Predicted Interactions of (S)-Arotinolol with β-Adrenergic Receptor Binding Site
| Functional Group of (S)-Arotinolol | Type of Interaction | Potential Interacting Receptor Residue |
|---|---|---|
| Protonated Secondary Amine | Ionic Interaction, Hydrogen Bond | Aspartic Acid (e.g., Asp113 in β2AR) |
| Hydroxyl Group on Side Chain | Hydrogen Bond | Asparagine, Serine |
| Thiophene and Thiazole Rings | Hydrophobic, π-π Stacking | Phenylalanine, Tryptophan |
| Carboxamide Group on Thiophene Ring | Hydrogen Bond | Serine, Threonine |
Pharmacophore Elucidation for (S)-Arotinolol and its Analogues
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. For dual-acting α/β-blockers like arotinolol (B125393), the pharmacophore can be deduced from the common structural features of active compounds. ias.ac.in
A general pharmacophore model for β-blockers includes:
An aromatic ring system capable of hydrophobic interactions.
A hydrogen bond acceptor (the ether oxygen in the aryloxypropanolamine side chain).
A hydroxyl group on the side chain acting as a hydrogen bond donor/acceptor.
A secondary amine that is protonated at physiological pH.
Table 2: Key Pharmacophoric Features of (S)-Arotinolol
| Pharmacophoric Feature | Corresponding Structural Moiety in (S)-Arotinolol |
|---|---|
| Aromatic Ring | Thiophene and Thiazole rings |
| Hydrogen Bond Acceptor | Ether oxygen in the side chain |
| Hydrogen Bond Donor/Acceptor | Hydroxyl group on the side chain |
| Positive Ionizable Group | Secondary amine |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives
For a series of arotinolol analogues, a QSAR model would typically involve the calculation of various molecular descriptors, including:
Electronic Descriptors: Such as atomic charges and dipole moments, which can describe the electrostatic interactions with the receptor.
Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within the binding pocket.
Hydrophobic Descriptors: Such as the partition coefficient (logP), which describes the lipophilicity of the molecule and its ability to cross cell membranes and interact with hydrophobic regions of the receptor.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
A hypothetical QSAR study on arotinolol derivatives might reveal that the electronic properties of the substituents on the thiophene ring and the steric bulk of the N-alkyl substituent are critical for modulating β-adrenergic receptor affinity and selectivity.
Table 3: Hypothetical QSAR Descriptors and Their Potential Influence on the Activity of (S)-Arotinolol Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Hammett constant (σ) of thiophene substituent | Modulation of hydrogen bonding capacity and electrostatic interactions |
| Steric | Molar refractivity (MR) of N-substituent | Governing the fit within the hydrophobic pocket of the receptor |
| Hydrophobic | LogP | Affecting both receptor binding and pharmacokinetic properties |
Stereochemical Requirements for Receptor Binding and Efficacy
The stereochemistry of β-blockers is a well-established determinant of their pharmacological activity. For aryloxypropanolamine β-blockers, the (S)-enantiomer is consistently found to be significantly more potent in blocking β-adrenergic receptors than the (R)-enantiomer. slideshare.netnih.gov This stereoselectivity is attributed to the specific three-point interaction of the ligand with the receptor, where the (S)-configuration allows for the optimal orientation of the hydroxyl group, the secondary amine, and the aromatic ring within the binding site. mdpi.com
In the case of arotinolol, the (S)-configuration at the chiral center in the propanolamine side chain is essential for its high affinity for β-adrenergic receptors. The (R)-enantiomer is reported to be substantially less active. nih.gov This high degree of stereoselectivity underscores the precise conformational requirements for effective binding and antagonism at the β-adrenoceptor.
Table 4: Stereoselectivity of Aryloxypropanolamine β-Blockers
| Enantiomer | Relative Potency at β-Adrenergic Receptors | Reason for Potency Difference |
|---|---|---|
| (S)-enantiomer | High | Optimal three-dimensional arrangement for receptor binding |
| (R)-enantiomer | Low (often 100-fold less) | Suboptimal orientation of key interacting groups |
Influence of Substituent Modifications on Pharmacological Profile
The pharmacological profile of a β-blocker can be fine-tuned by modifying the substituents on the aromatic ring and the nitrogen atom. General SAR principles for β-blockers can be applied to predict the effects of such modifications on (S)-Arotinolol.
Aromatic Ring Substituents: The nature and position of substituents on the aromatic ring influence potency, selectivity, and intrinsic sympathomimetic activity (ISA). For (S)-Arotinolol, modifications to the carboxamide group on the thiophene ring could alter its hydrogen bonding potential and, consequently, its affinity and selectivity. Replacing the thiophene ring with other aromatic or heteroaromatic systems would likely have a profound impact on its pharmacological properties. nih.govpharmaguideline.com
N-Substituent: The bulky tert-butyl group on the nitrogen atom of (S)-Arotinolol is a common feature among potent β-blockers. The size and nature of this substituent are critical for binding to the hydrophobic pocket of the β-receptor. Increasing or decreasing the steric bulk of this group, or introducing polar functionalities, would be expected to modulate its affinity and selectivity for β1 versus β2 receptors. youtube.comnih.gov For instance, larger N-substituents can sometimes enhance β2 selectivity.
Table 5: Predicted Effects of Substituent Modifications on the Pharmacological Profile of (S)-Arotinolol Analogues
| Modification | Predicted Effect on Pharmacological Profile |
|---|---|
| Modification of the thiophene carboxamide group | Alteration of hydrogen bonding potential, potentially affecting affinity and selectivity. |
| Replacement of the thiophene ring | Significant changes in potency, selectivity, and intrinsic sympathomimetic activity. |
| Variation of the N-tert-butyl group | Modulation of affinity and selectivity for β1 and β2 receptors. |
Pre Formulation and Formulation Science Research for S Arotinolol Hydrochloride
Salt Form and Polymorphism Research
The hydrochloride salt of (S)-Arotinolol is the commonly utilized form for research and development. However, comprehensive studies specifically detailing the polymorphic landscape of (S)-Arotinolol hydrochloride are not extensively available in publicly accessible literature. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute investigated during pre-formulation. medchemexpress.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability, which can significantly impact a drug's bioavailability. medchemexpress.com
Polymorphic screening is a crucial step to identify the most stable crystalline form of a drug substance to ensure consistent quality and performance of the final product. The control of crystal form is a central issue in the pharmaceutical industry. ich.org The process typically involves crystallizing the compound from a wide variety of solvents and under various conditions, such as different temperatures, cooling rates, and pressures. Analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are then employed to identify and characterize any different crystalline forms that may have been produced. While a melting point for Arotinolol (B125393) hydrochloride has been reported to be between 234-235.5 °C, detailed studies on its potential polymorphic forms remain to be published.
Co-crystallization and Amorphous Solid Dispersion Strategies
For compounds with solubility challenges, strategies such as co-crystallization and amorphous solid dispersions (ASDs) are often explored. There is currently no specific published research on the application of these techniques to (S)-Arotinolol hydrochloride.
Co-crystallization is a technique that modifies the physicochemical properties of an API by incorporating a second, pharmaceutically acceptable molecule (a coformer) into the crystal lattice. chemrxiv.org This can lead to improvements in solubility, dissolution rate, stability, and other important characteristics without altering the chemical structure of the API itself. chemrxiv.org The selection of a suitable coformer is a critical step, often guided by principles of crystal engineering and supramolecular chemistry.
Amorphous Solid Dispersions (ASDs) are a common strategy to enhance the bioavailability of poorly soluble drugs. crystallizationsystems.com In an ASD, the crystalline API is converted into a higher-energy amorphous state and molecularly dispersed within a polymer matrix. nih.govsetylose.com This amorphous state eliminates the crystal lattice energy barrier, often leading to significantly increased dissolution rates and apparent solubility. crystallizationsystems.com The polymer carrier plays a crucial role in stabilizing the amorphous drug against recrystallization. nih.gov Common polymers used in ASD development include celluloses (e.g., HPMC, HPMCAS) and polyvinylpyrrolidones (e.g., PVP, PVP/VA 64). nih.gov Manufacturing methods for ASDs include solvent-based techniques like spray drying and solvent-free methods such as hot-melt extrusion. setylose.com
Dissolution Kinetics and Solubility Enhancement Research
Specific research detailing the dissolution kinetics of a formulated (S)-Arotinolol hydrochloride product is limited. The solubility of Arotinolol hydrochloride is described as practically soluble in water. One source notes its solubility in DMSO at 55 mg/mL (134.8 mM). targetmol.com
For poorly water-soluble drugs, various techniques are employed to enhance solubility and dissolution rate. ijnrd.org These methods can be broadly categorized as physical and chemical modifications. ijnrd.org
Physical Modifications: These include particle size reduction (micronization and nanomilling) to increase the surface area available for dissolution, and modification of the crystal habit, such as forming amorphous dispersions or co-crystals. ijnrd.org
Chemical Modifications: This can involve forming salts or using solubilizing agents like surfactants and co-solvents. ijnrd.org Surfactants can improve wetting and dissolution, while co-solvents can increase the solubility of lipophilic compounds. ijnrd.org
The study of dissolution kinetics involves measuring the rate at which the drug substance dissolves from its dosage form into a dissolution medium over time. This is a critical parameter as, for many orally administered drugs, dissolution is the rate-limiting step for absorption. Dissolution testing is performed using standardized apparatus, and the data is often fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Hixson-Crowell) to understand the mechanism of drug release. nih.govjppres.com
Stability Studies under Varied Environmental Conditions (Excluding Commercial Shelf-Life)
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. researchgate.net Research on Arotinolol has investigated its degradation behavior under various stress conditions as recommended by the International Conference on Harmonization (ICH). researchgate.net The drug was found to be susceptible to degradation under alkaline, acidic, and oxidative conditions, as well as upon exposure to heat. researchgate.net It remained stable when exposed to sunlight. researchgate.net
An enantioselective stability-indicating HPLC method was developed to separate the drug from its degradation products. researchgate.net The findings from these stress tests are summarized below.
| Condition | Details | Observation | Citation |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at room temperature for 7 days | Stable | researchgate.net |
| Acid Hydrolysis | 1 M HCl at room temperature for 7 days | 20.90% degradation | researchgate.net |
| Alkali Hydrolysis | 1 N NaOH at room temperature | Complete degradation after 48 hours | researchgate.net |
| Oxidation | H₂O₂ at room temperature | Highly labile (unstable) | researchgate.net |
| Thermal Stress | 80 °C for 7 days | 35.47% degradation | researchgate.net |
| Photolytic Stress | Sunlight exposure for 3 days (in methanol (B129727) solution) | Stable | researchgate.net |
These studies help to identify potential degradation pathways and are fundamental for determining appropriate storage conditions for research purposes. The standard ICH conditions for accelerated stability testing are typically 40°C ± 2°C / 75% RH ± 5% RH. selvita.comnih.gov
Development of Novel Delivery Systems for Research Applications (e.g., Nanoparticles, Liposomes for targeted delivery in animal models)
There is no specific literature describing the development of novel delivery systems like nanoparticles or liposomes for (S)-Arotinolol hydrochloride for research applications. However, these advanced drug delivery platforms are widely investigated to improve the therapeutic efficacy and reduce the side effects of various drugs by enabling targeted delivery. nih.govresearcher.life
Nanoparticles are sub-micron sized particles (typically <1000 nm) that can encapsulate or adsorb drugs. mdpi.com Polymeric nanoparticles, made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), are extensively studied for controlled and targeted drug delivery. nih.gov For research in animal models, nanoparticles can be engineered to target specific tissues or organs by modifying their surface with targeting ligands (e.g., antibodies, peptides). This approach can enhance drug accumulation at the site of action, which is particularly beneficial in cardiovascular research for targeting areas of inflammation or specific cell types. nih.gov
Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. isfcppharmaspire.comnih.gov They are valued for their biocompatibility and versatility. preprints.org Similar to nanoparticles, the surface of liposomes can be modified, for instance with polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes that evade the immune system and circulate for longer periods, enhancing the probability of reaching the target site. nih.gov For targeted delivery in animal models, ligands can be attached to the liposome (B1194612) surface to direct them to specific receptors on target cells. isfcppharmaspire.com pH-sensitive liposomes can be designed to release their drug payload in the acidic microenvironment of specific tissues, such as tumors or inflamed areas. nih.gov
The application of such novel delivery systems to (S)-Arotinolol hydrochloride could enable more precise investigations into its pharmacological effects in specific tissues within animal models.
Research on Specific Therapeutic Areas and Mechanisms Pre Clinical and Theoretical Basis
Glaucoma and Ocular Hypertension Pathophysiology Research
While direct preclinical studies focusing exclusively on (S)-Arotinolol hydrochloride's effects in glaucoma models are not extensively detailed in the available literature, its pharmacological classification as a beta-blocker provides a strong theoretical basis for its potential mechanisms in managing elevated intraocular pressure (IOP). The use of beta-adrenergic antagonists is a cornerstone in glaucoma therapy. eyerounds.org
Mechanisms of Aqueous Humor Production and Outflow Modulation
The primary mechanism by which beta-blockers lower IOP is through the suppression of aqueous humor production by the ciliary body. eyerounds.org The ciliary epithelium contains a high density of beta-adrenergic receptors. Stimulation of these receptors is believed to increase the rate of aqueous humor secretion.
The theoretical mechanism for (S)-Arotinolol hydrochloride involves:
Beta-2 Receptor Blockade: By acting as an antagonist at β₂-receptors within the ciliary processes, (S)-Arotinolol hydrochloride would theoretically inhibit the signaling cascade that leads to aqueous humor secretion. This reduction in fluid production results in a decrease in the total volume of fluid in the anterior chamber, thereby lowering IOP. eyerounds.orgmedscape.com
Alpha-1 Receptor Blockade: The role of its α₁-antagonist activity in aqueous humor dynamics is less defined. However, some research suggests that alpha-adrenergic receptors may play a role in regulating ocular blood flow, which could indirectly influence aqueous production or outflow.
It is important to note that, unlike other classes of glaucoma medications such as prostaglandin (B15479496) analogs which primarily enhance uveoscleral outflow, the principal mechanism for beta-blockers is the reduction of aqueous inflow. aao.org
Neuroprotection in Ocular Disease Models
Glaucoma is characterized by the progressive loss of retinal ganglion cells (RGCs), leading to optic nerve damage. nih.gov Neuroprotection, a therapeutic strategy aimed at preserving these neurons independently of IOP reduction, is a significant area of research. nih.govreviewofophthalmology.com
While specific studies on (S)-Arotinolol hydrochloride's neuroprotective effects are not available, research on other beta-blockers provides a potential theoretical framework. Preclinical studies have demonstrated that some beta-adrenergic antagonists, including betaxolol, nipradilol, and timolol (B1209231), exert a direct protective effect against hypoxia-induced cell death in purified rat RGC cultures. arvojournals.org This suggests that the neuroprotective mechanism may be a class effect, potentially involving the mitigation of excitotoxicity or ischemic damage, separate from the primary effect on IOP. arvojournals.orgnih.gov Therefore, it is plausible that (S)-Arotinolol hydrochloride could share these direct neuroprotective properties, although this requires confirmation through specific experimental models.
Cardiovascular System Research (Focus on Mechanisms, not Clinical Outcomes)
Preclinical research has more extensively characterized the mechanisms of (S)-Arotinolol hydrochloride within the cardiovascular system, particularly in models of hypertension and vascular disease.
Hypertension Research and Vascular Remodeling
Experimental models have shown that (S)-Arotinolol hydrochloride possesses significant antihypertensive properties, which are attributed to its combined alpha- and beta-blocking activities. nih.govscispace.com Research using Spontaneously Hypertensive Rats (SHRs) has elucidated specific mechanisms related to its effects on blood vessels.
Endothelium-Dependent Vasodilation: (S)-Arotinolol hydrochloride has been shown to improve endothelium-dependent vasodilation. This effect is mediated through the nitric oxide (NO) pathway. nih.gov Specifically, the compound enhances the phosphorylation of endothelial nitric oxide synthase (eNOS) at the Ser1177 site, leading to increased NO production. nih.gov The vasodilatory mechanism also involves the activation of potassium (K⁺) channels. nih.gov
Reduction of Arterial Stiffness and Fibrosis: In SHR models, long-term administration of arotinolol (B125393) was found to reduce arterial stiffness, as measured by pulse wave velocity (PWV). nih.gov Mechanistically, this improvement is linked to a significant reduction in aortic collagen content, indicating an anti-fibrotic effect that helps to mitigate adverse vascular remodeling. nih.gov
Dual Adrenergic Blockade: The compound's hypotensive effect is also directly linked to its receptor blockade. In normotensive rats, (S)-Arotinolol hydrochloride was shown to antagonize the pressor responses induced by the α₁-agonist phenylephrine (B352888). nih.govscispace.com This α₁-blockade prevents vasoconstriction, reducing total peripheral resistance, which complements the effects of its β-blockade (reduced cardiac output) to lower blood pressure. nih.govnih.gov
| Experimental Model | Parameter Measured | Observed Effect of (S)-Arotinolol hydrochloride | Underlying Mechanism |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Arterial Stiffness (Pulse Wave Velocity) | Decreased | Improved vasodilation; Reduced collagen |
| Spontaneously Hypertensive Rats (SHR) | Aortic Collagen Content | Decreased | Anti-fibrotic effect |
| Human Aortic Endothelial Cells (HAECs) | eNOS Phosphorylation (Ser1177) | Increased | Enhanced Nitric Oxide (NO) production |
| Normotensive Conscious Rats | Phenylephrine-induced Pressor Response | Antagonized | α₁-adrenergic receptor blockade |
Anti-Anginal Mechanisms in Experimental Models
The theoretical anti-anginal effects of (S)-Arotinolol hydrochloride are based on the established mechanisms of alpha- and beta-blockers in reducing myocardial ischemia. Angina pectoris occurs when myocardial oxygen demand exceeds supply. nih.gov Preclinical hemodynamic studies in anesthetized dogs provide a basis for these mechanisms.
Reduction of Myocardial Oxygen Demand: (S)-Arotinolol hydrochloride causes a dose-dependent decrease in heart rate, cardiac output, and mean blood pressure. nih.gov These effects, mediated by β₁-receptor blockade in the heart, directly reduce the workload of the heart muscle and, consequently, its oxygen consumption.
Reduction of Cardiac Afterload: The compound's α₁-blocking properties lead to vasodilation, which reduces total peripheral resistance, particularly at higher doses. nih.govnih.gov This reduction in the pressure against which the heart must pump (afterload) further decreases myocardial workload and oxygen demand.
Coronary Blood Flow: In anesthetized dogs, (S)-Arotinolol hydrochloride was observed to cause a dose-dependent decrease in coronary blood flow. nih.gov This is likely a secondary effect resulting from the reduced myocardial oxygen demand and the associated autoregulation of coronary circulation, rather than a primary vasoconstrictive effect.
Management of Cardiac Arrhythmias in Pre-clinical Models
While specific preclinical studies testing (S)-Arotinolol hydrochloride in arrhythmia models were not identified, its mechanism as a beta-blocker provides a strong theoretical basis for its anti-arrhythmic potential. Cardiac arrhythmias are often triggered or exacerbated by the sympathetic nervous system and circulating catecholamines. plos.org
The primary theoretical anti-arrhythmic mechanisms of (S)-Arotinolol hydrochloride are:
Beta-1 Receptor Blockade: By blocking β₁-receptors in the heart, the compound antagonizes the effects of catecholamines like epinephrine (B1671497) and norepinephrine. This action decreases the firing rate of the sinoatrial (SA) node, thus reducing heart rate, and slows conduction through the atrioventricular (AV) node. These electrophysiological effects can suppress both atrial and ventricular tachyarrhythmias.
Suppression of Sympathetic-Induced Arrhythmogenesis: In conditions such as myocardial ischemia or heart failure, increased sympathetic tone can promote arrhythmias. The β-blocking activity of (S)-Arotinolol hydrochloride would theoretically raise the threshold for ventricular fibrillation by counteracting these pro-arrhythmic sympathetic influences.
The efficacy of these mechanisms would need to be confirmed in established preclinical arrhythmia models, such as those utilizing isolated cardiac myocytes or whole-animal models of induced arrhythmias. plos.org
Future Directions and Emerging Research Avenues for S Arotinolol Hydrochloride
Exploration of Novel Binding Sites and Off-Target Interactions
While the primary mechanism of (S)-Arotinolol hydrochloride involves the blockade of α- and β-adrenergic receptors, a comprehensive understanding of its full pharmacological profile requires the exploration of potential novel binding sites and off-target interactions. nih.gov Such investigations are crucial for elucidating unexpected therapeutic effects or potential side effects.
One known off-target interaction of arotinolol (B125393) is with the 5HT1B-serotonergic receptor. medchemexpress.commedchemexpress.com Radioligand binding assays have demonstrated that arotinolol hydrochloride can inhibit the binding of ¹²⁵I-ICYP to 5HT1B receptors. medchemexpress.commedchemexpress.com The pKi values, which indicate the binding affinity, have been reported as 7.97 and 8.16 for β1 and β2 adrenergic receptors, respectively, in this context. medchemexpress.commedchemexpress.com
Future research in this area could involve:
Systematic In Vitro Profiling: Large-scale screening of (S)-Arotinolol hydrochloride against a broad panel of receptors, ion channels, enzymes, and transporters would provide a comprehensive off-target interaction profile.
In Silico Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions based on the chemical structure of (S)-Arotinolol hydrochloride. nih.govnih.gov These predictive models can help prioritize experimental validation of high-probability off-targets. nih.govnih.gov
The following table summarizes the known and potential receptor interactions for arotinolol.
| Receptor Family | Specific Receptor | Known/Potential Interaction | Research Approach |
| Adrenergic | α1, β1, β2 | Primary Target | Pharmacological Assays nih.gov |
| Serotonergic | 5HT1B | Known Off-Target | Radioligand Binding Assays medchemexpress.commedchemexpress.com |
| Various | Broad Receptor Panels | Potential Novel Interactions | In Vitro Profiling, In Silico Prediction nih.govnih.gov |
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology offer powerful frameworks for understanding the complex interactions of drugs within biological systems. researchgate.netdntb.gov.uafrontiersin.orgnih.govnih.gov These approaches move beyond the "one drug, one target" paradigm to analyze the effects of a compound on entire signaling pathways and networks. oup.comnih.govcornell.edunih.gov
For (S)-Arotinolol hydrochloride, these methodologies could be applied to:
Construct Drug-Target-Disease Networks: By integrating data on the known targets of arotinolol, hypertension-related genes, and other interacting proteins, researchers can build comprehensive networks to visualize the compound's mechanism of action. frontiersin.orgnih.govnih.gov
Identify Key Signaling Pathways: Analysis of these networks can reveal the key signaling pathways modulated by (S)-Arotinolol hydrochloride, such as the cAMP signaling pathway and the PI3K-Akt signaling pathway, which are downstream of adrenergic receptors. oup.comgenome.jp
Predict Novel Therapeutic Applications: By examining the interconnectedness of arotinolol's targets with other disease pathways, network pharmacology can generate hypotheses for drug repurposing.
Pharmacogenomic and Proteomic Research (Pre-clinical Basis for Variability)
Individual responses to medications can vary significantly due to genetic and proteomic differences. Preclinical research in pharmacogenomics and proteomics can help to elucidate the molecular basis for this variability in the response to (S)-Arotinolol hydrochloride.
Pharmacogenomics: Interindividual variability in the response to β-adrenergic receptor agonists and antagonists has spurred research into genetic variations within the genes encoding components of the β-adrenergic signaling pathway. oup.com Polymorphisms in genes for β1- and β2-adrenergic receptors, as well as G-protein-coupled receptor kinase 5 (GRK5), have been shown to alter protein function and regulation. oup.com Future preclinical studies could investigate how these and other genetic variations influence the efficacy and metabolism of (S)-Arotinolol hydrochloride.
Proteomics: Proteomic analysis of cardiac tissue can provide a global view of protein expression changes in response to drug treatment. nih.govnih.govmdpi.commbexc.deolink.com For instance, studies on beta-blockers have revealed their ability to reduce the accumulation of certain proteoglycans in the extracellular matrix of the heart, which may represent a previously unrecognized benefit in heart failure. news-medical.net Preclinical proteomic studies on cardiac tissue or cells treated with (S)-Arotinolol hydrochloride could:
Identify novel protein targets or downstream signaling molecules.
Uncover biomarkers that predict treatment response.
Provide insights into the molecular mechanisms underlying both therapeutic and any adverse effects.
The following table outlines potential areas of investigation in the preclinical pharmacogenomics and proteomics of (S)-Arotinolol hydrochloride.
| Research Area | Focus | Potential Outcome |
| Pharmacogenomics | Genetic variations in adrenergic receptors and metabolizing enzymes | Identification of genetic markers for predicting drug response and variability |
| Proteomics | Global protein expression changes in cardiac and vascular tissues | Discovery of novel drug targets, biomarkers, and mechanistic insights |
Development of Advanced In Vitro and Ex Vivo Research Models
The development of more physiologically relevant in vitro and ex vivo models is revolutionizing preclinical drug discovery and development. frontiersin.orgnih.govmdpi.comresearchgate.net
Advanced In Vitro Models: Cardiac organoids, which are three-dimensional cell culture models derived from stem cells, are emerging as powerful tools for cardiovascular research. frontiersin.orgnih.govmdpi.comresearchgate.net These organoids can recapitulate aspects of human heart physiology and disease more accurately than traditional two-dimensional cell cultures. frontiersin.orgnih.govmdpi.comresearchgate.net The application of cardiac organoids in the study of (S)-Arotinolol hydrochloride could enable:
High-throughput screening for efficacy and cardiotoxicity. heartbeat.bio
Modeling of genetic heart diseases to assess the compound's therapeutic potential in specific patient populations.
Investigation of the compound's effects on cardiac development and regeneration.
Ex Vivo Research Models: Ex vivo models, such as isolated perfused hearts or arterial segments, provide an intermediate level of complexity between in vitro and in vivo studies. ahajournals.orgfrontiersin.orgnih.govnih.gov These models are valuable for studying the direct effects of (S)-Arotinolol hydrochloride on vascular tone and cardiac function without the confounding influences of systemic physiological regulation. For example, wire and pressure myography can be used to assess the effects of the compound on the contractility and relaxation of isolated arteries from animal models of hypertension. ahajournals.org
Collaborative Research Opportunities in Drug Discovery and Development
The increasing complexity and cost of drug discovery and development necessitate collaborative efforts between academia, industry, and funding agencies. news-medical.netmedium.comappliedclinicaltrialsonline.comdrugbank.com Such collaborations can leverage the unique strengths of each partner to accelerate the translation of basic scientific discoveries into new therapies. news-medical.netmedium.comappliedclinicaltrialsonline.comdrugbank.com
For a compound like (S)-Arotinolol hydrochloride, collaborative opportunities could include:
Academia-Industry Partnerships: Academic researchers could collaborate with pharmaceutical companies to investigate novel mechanisms of action or explore new therapeutic indications for (S)-Arotinolol hydrochloride, with industry partners providing resources and expertise in drug development. medium.comappliedclinicaltrialsonline.comcam.ac.uk
Pre-competitive Consortia: Multiple stakeholders could form consortia to share data and resources for preclinical research on beta-blockers as a class, which could indirectly benefit the understanding of (S)-Arotinolol hydrochloride.
Open Innovation Platforms: The use of open innovation platforms could facilitate the sharing of research tools and data related to (S)-Arotinolol hydrochloride, fostering a more collaborative research ecosystem.
Novel Applications in Research beyond Established Therapeutic Areas
While (S)-Arotinolol hydrochloride is primarily known for its cardiovascular applications, preclinical and clinical research has suggested its potential in other therapeutic areas. nih.govresearchgate.netbohrium.com Exploring these novel applications could lead to the repurposing of this established compound for new indications.
One of the most notable alternative applications is in the treatment of tremor. Studies have investigated the use of arotinolol for essential tremor. neurology.orgnih.gov Research has also been conducted on the effects of arotinolol on tremor in a primate model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov In these parkinsonian monkeys, arotinolol was found to significantly suppress postural tremor. nih.gov Another study reported on the use of arotinolol to treat drug-induced tremor in three clinical cases. researchgate.net
These findings suggest that the therapeutic potential of (S)-Arotinolol hydrochloride may extend beyond its current use in cardiology. Further research is warranted to explore the mechanisms underlying its effects on the central and peripheral nervous systems and to evaluate its efficacy in a broader range of neurological and movement disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
